BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for SR-18292 In
Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR-18292

Cat. No.: B610970

For Researchers, Scientists, and Drug Development
Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1a (Peroxisome
proliferator-activated receptor-gamma coactivator 1-alpha). It functions by increasing the
acetylation of PGC-1a, which in turn modulates the expression of genes involved in various
metabolic pathways.[1] Specifically, SR-18292 enhances the interaction between PGC-1a and
the acetyltransferase GCNS5, leading to the suppression of gluconeogenic gene expression.[2]
[3] This mechanism of action has positioned SR-18292 as a promising therapeutic candidate
for type 2 diabetes.[1][2] Furthermore, its role in modulating PGC-1a activity has led to
investigations into its potential applications in other diseases, including sickle cell disease and
multiple myeloma.[4][5]

These application notes provide a comprehensive overview of the in vivo administration and
dosage of SR-18292 based on published preclinical studies. The information is intended to
guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action: PGC-1a Modulation

SR-18292's primary mechanism of action is the inhibition of PGC-1a's gluconeogenic activity. It
does not directly inhibit the catalytic activity of acetyltransferases but rather promotes the
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interaction between PGC-1a and the acetyltransferase GCN5. This increased association leads
to the acetylation of PGC-1a, which reduces its ability to co-activate the transcription factor
HNF4a (Hepatocyte Nuclear Factor 4 alpha). The suppression of the HNF4a/PGC-1a complex
leads to decreased expression of key gluconeogenic enzymes, such as phosphoenolpyruvate
carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately reducing hepatic
glucose production.[2][4]

Below is a diagram illustrating the signaling pathway of SR-18292.
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Caption: Signaling pathway of SR-18292 in suppressing hepatic glucose production.

In Vivo Study Data Summary

The following tables summarize the quantitative data from various in vivo studies involving SR-
18292.

Table 1: Dosage and Administration in Type 2 Diabetes Models
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Table 2: Dosage and Administration in Sickle Cell Disease Models
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Table 3: Dosage and Administration in Cancer Models
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Protocol 1: In Vivo Efficacy of SR-18292 in a Diet-Induced Obesity (DIO) Mouse Model of Type
2 Diabetes

This protocol is adapted from the study by Sharabi et al. (2017).[2]

1. Animal Model and Acclimation:

Use male C57BL/6J mice, 6-8 weeks old.

Induce obesity and insulin resistance by feeding a high-fat diet (HFD) for at least 16 weeks.

House mice under a 12-hour light/12-hour dark cycle at 22°C.

Allow at least one week of acclimation to the facility before any procedures.

. SR-18292 Formulation:

Prepare a stock solution of SR-18292.

For administration, resuspend SR-18292 in a vehicle solution of 10% DMSO, 10% Tween 80,
and 80% PBS.

The final concentration of SR-18292 in the vehicle should be between 6-12 mg/mL.

. Dosing Regimen:

Administer SR-18292 at a dose of 45 mg/kg body weight via intraperitoneal (I.P.) injection.

Inject the mice for three consecutive days between 4:00 PM and 5:00 PM.

On the third day, remove food at 5:00 PM to induce a fasted state.

On the fourth day, administer another dose of SR-18292.

. Outcome Measures:

Three hours after the final injection on day four, measure fasting blood glucose from tail vein
blood using a glucometer.
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e For glucose tolerance tests (GTT) or pyruvate tolerance tests (PTT), inject glucose (2 g/kg)
or pyruvate (2 g/kg) intraperitoneally three hours after the last SR-18292 injection and

measure blood glucose at specified time intervals.

o At the end of the study, euthanize mice and collect liver tissue for gene expression analysis

(e.g., gPCR for Pckl and G6pc).

Experimental Workflow Diagram:

(Acclimation (1 Week))

Days 1-3:
SR-18292 (45 mg/kg, I.P.)
4-5 PM

Day 3:
Food Removal (5 PM)

Day 4.
SR-18292 (45 mg/kg, I.P.)

!

3 hours post-injection:
- Fasting Blood Glucose
- GTT/PTT
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Caption: Workflow for in vivo efficacy testing of SR-18292 in DIO mice.
Protocol 2: In Vivo Evaluation of SR-18292 in a Sickle Cell Disease (SCD) Mouse Model
This protocol is based on the study by Cui et al. (2024).[4]
1. Animal Model:
¢ Use transgenic sickle cell disease (SCD) mice (e.g., Berkeley SCD mouse model).
» House animals in standard conditions with ad libitum access to food and water.
2. SR-18292 Formulation:
o Prepare SR-18292 in a suitable vehicle for intraperitoneal injection.
3. Dosing Regimen:

o Administer SR-18292 daily at a dose of 10 pg/g body weight via intraperitoneal (I.P.)
injection.

o Continue the treatment for four consecutive weeks.
4. Outcome Measures:

o Collect peripheral blood samples periodically to monitor hematological parameters (e.g., red
blood cell count, hemoglobin levels, reticulocyte count).

o At the end of the treatment period, analyze the expression of y-globin and PGC-1a in
hematopoietic tissues (e.g., bone marrow, spleen) by gPCR and Western blot.

o Assess the percentage of F-cells (erythrocytes containing fetal hemoglobin) by flow
cytometry.

o Evaluate red blood cell survival using appropriate in vivo labeling techniques.
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Protocol 3: Representative In Vivo Efficacy Study of SR-18292 in a Multiple Myeloma (MM)
Xenograft Model

Note: A specific protocol for SR-18292 in MM models is not detailed in the available literature.
This is a representative protocol based on general practices for small molecule inhibitors in MM
xenograft models.

1. Cell Lines and Animal Model:

e Use a human multiple myeloma cell line (e.g., MM.1S).

e Use immunodeficient mice (e.g., NOD/SCID) of 6-8 weeks of age.
2. Tumor Implantation:

e Subcutaneously inject approximately 5-10 x 106 MM.1S cells suspended in a suitable
medium (e.g., RPMI-1640 mixed with Matrigel) into the flank of each mouse.

 Allow tumors to grow to a palpable size (e.g., 100-200 mms3).
3. SR-18292 Formulation and Dosing:
o Formulate SR-18292 for the chosen route of administration (e.g., intraperitoneal or oral).

o Based on tolerability and efficacy in other models, a starting dose in the range of 10-50
mg/kg, administered daily or on a cyclical schedule, could be evaluated. A maximum
tolerated dose (MTD) study is recommended.

4. Treatment and Monitoring:

e Randomize mice into vehicle control and SR-18292 treatment groups.
o Administer the treatment as per the determined schedule.

e Measure tumor volume with calipers 2-3 times per week.

¢ Monitor body weight and overall health of the animals as indicators of toxicity.
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5. Endpoint Analysis:

e Continue the study until tumors in the control group reach a predetermined size or for a
specified duration.

o At the end of the study, euthanize the animals and excise the tumors.

o Tumor weight can be measured, and tumor tissue can be used for pharmacodynamic marker
analysis (e.g., immunohistochemistry for PGC-1a acetylation) and other molecular analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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